2-(difluoromethyl)-1,3-benzoxazol-5-amine 2-(difluoromethyl)-1,3-benzoxazol-5-amine
Brand Name: Vulcanchem
CAS No.: 1039961-21-1
VCID: VC11638431
InChI: InChI=1S/C8H6F2N2O/c9-7(10)8-12-5-3-4(11)1-2-6(5)13-8/h1-3,7H,11H2
SMILES:
Molecular Formula: C8H6F2N2O
Molecular Weight: 184.14 g/mol

2-(difluoromethyl)-1,3-benzoxazol-5-amine

CAS No.: 1039961-21-1

Cat. No.: VC11638431

Molecular Formula: C8H6F2N2O

Molecular Weight: 184.14 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

2-(difluoromethyl)-1,3-benzoxazol-5-amine - 1039961-21-1

Specification

CAS No. 1039961-21-1
Molecular Formula C8H6F2N2O
Molecular Weight 184.14 g/mol
IUPAC Name 2-(difluoromethyl)-1,3-benzoxazol-5-amine
Standard InChI InChI=1S/C8H6F2N2O/c9-7(10)8-12-5-3-4(11)1-2-6(5)13-8/h1-3,7H,11H2
Standard InChI Key VJGJATZIZXZSJY-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1N)N=C(O2)C(F)F

Introduction

Structural and Molecular Characteristics

The benzoxazole scaffold consists of a fused benzene and oxazole ring system. In 2-(difluoromethyl)-1,3-benzoxazol-5-amine, the oxazole ring is substituted at the 2-position with a difluoromethyl (-CF₂H) group and at the 5-position with an amine (-NH₂) group . Key structural features include:

  • Molecular Formula: C₈H₆F₂N₂O

  • SMILES Notation: C1=CC2=C(C=C1N)N=C(O2)C(F)F

  • InChI Key: VJGJATZIZXZSJY-UHFFFAOYSA-N

The difluoromethyl group enhances lipophilicity and metabolic stability, while the amine group provides a reactive site for further functionalization. Computational models predict a planar benzoxazole core with the difluoromethyl group adopting a conformation perpendicular to the ring plane to minimize steric hindrance .

Synthetic Pathways and Intermediate Design

While no direct synthesis of 2-(difluoromethyl)-1,3-benzoxazol-5-amine has been reported, analogous benzoxazole derivatives are typically synthesized via cyclization reactions. A plausible route involves:

  • Formation of the Benzoxazole Core:

    • Condensation of 5-amino-2-hydroxybenzoic acid with a difluoromethylating agent (e.g., ClCF₂H) under acidic conditions .

    • Cyclodehydration using catalysts such as polyphosphoric acid (PPA) to form the oxazole ring .

  • Functionalization:

    • Introduction of the difluoromethyl group via nucleophilic substitution or radical-mediated fluorination .

A related intermediate, 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine, was synthesized by reacting methylhydrazine sulfate with trifluoromethylated precursors, followed by amidation . This suggests that similar strategies could be adapted for benzoxazole systems.

Physicochemical Properties and Spectroscopic Data

Predicted Physicochemical Parameters

  • Molecular Weight: 184.04 g/mol

  • Collision Cross Section (CCS):

    Adductm/zCCS (Ų)
    [M+H]+185.05210134.2
    [M+Na]+207.03404145.4
    [M-H]-183.03754134.6

These CCS values, derived from ion mobility spectrometry predictions, are critical for mass spectrometry-based identification .

Spectroscopic Signatures

  • ¹H NMR: The amine proton (-NH₂) is expected to resonate at δ 5.3–5.5 ppm, while the difluoromethyl (-CF₂H) group shows a triplet near δ 6.6 ppm (J = 55 Hz) .

  • ¹⁹F NMR: A doublet at δ -110 ppm, characteristic of -CF₂H groups .

Materials Science and Coordination Chemistry

Dye-Sensitized Solar Cells (DSSCs)

2-(Difluoromethyl)benzimidazole derivatives act as charge-transfer mediators in DSSCs, with copper coordination complexes reducing recombination rates . The benzoxazole analog’s amine group may enable similar metal coordination (e.g., with Cu²+ or Ru³+), enhancing electron transport in photovoltaic devices .

Electronic Properties

The electron-withdrawing difluoromethyl group stabilizes the benzoxazole’s π-system, reducing the HOMO-LUMO gap. Density functional theory (DFT) calculations predict a bandgap of ~3.2 eV, suitable for organic semiconductor applications .

Challenges and Future Directions

  • Synthetic Optimization: Developing regioselective methods for difluoromethylation without side reactions remains a hurdle.

  • Biological Screening: Prioritize in vitro assays against fungal pathogens (e.g., Botrytis cinerea) and cancer cell lines (e.g., MCF-7).

  • Materials Characterization: Investigate charge-transport properties using cyclic voltammetry and time-resolved spectroscopy.

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